molecular formula C9H18N2O2 B1628630 Methyl 3-(piperazin-1-yl)butanoate CAS No. 479065-32-2

Methyl 3-(piperazin-1-yl)butanoate

Cat. No.: B1628630
CAS No.: 479065-32-2
M. Wt: 186.25 g/mol
InChI Key: YIWAVXHDSUZMQQ-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)butanoate is an organic compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its potential biological activities and is often utilized in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(piperazin-1-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of piperazine with methyl 3-bromobutanoate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and methyl 3-bromobutanoate.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction mixture is stirred for several hours until completion.

The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-(piperazin-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of methyl 3-(piperazin-1-yl)butanoate involves its interaction with various molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-arylpiperazin-1-yl)butanoate: Similar structure but with an aryl group attached to the piperazine ring.

    Methyl 3-(piperazin-1-yl)propanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 3-(piperazin-1-yl)butanoate is unique due to its specific ester and piperazine combination, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl 3-piperazin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(7-9(12)13-2)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWAVXHDSUZMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598979
Record name Methyl 3-(piperazin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479065-32-2
Record name Methyl 3-(piperazin-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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